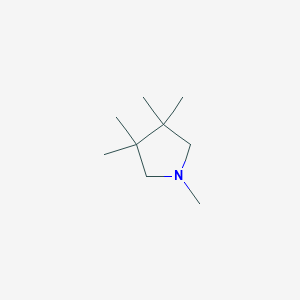
1,3,3,4,4-Pentamethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,4,4-Pentamethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H19N It is a derivative of pyrrolidine, characterized by the presence of five methyl groups attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,4,4-Pentamethylpyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with methylating agents under controlled conditions. For instance, the reaction of pyrrolidine with methyl iodide in the presence of a base such as sodium hydride can yield this compound . Another method involves the use of Grignard reagents, where pyrrolidine is reacted with methyl magnesium bromide to introduce the methyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,3,4,4-Pentamethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with fewer methyl groups.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
1,3,3,4,4-Pentamethylpyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,3,4,4-Pentamethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. For example, it has been shown to interact with enzymes by binding to
Properties
CAS No. |
59338-58-8 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1,3,3,4,4-pentamethylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-10(5)7-9(8,3)4/h6-7H2,1-5H3 |
InChI Key |
RAPASNADHRGBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















